4-Ethyl-1-naphthoic acid
CAS No.: 91902-58-8
Cat. No.: VC21101059
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91902-58-8 |
---|---|
Molecular Formula | C13H12O2 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | 4-ethylnaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) |
Standard InChI Key | PLFCGQDMWZGHOQ-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)O |
Canonical SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)O |
Introduction
Structural Information and Identification
Chemical Structure and Composition
4-Ethyl-1-naphthoic acid consists of a naphthalene ring system substituted with an ethyl group at position 4 and a carboxylic acid group at position 1. The molecular formula is C13H12O2, indicating a structure with 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The compound's structural arrangement gives it distinct chemical and physical properties that differentiate it from other naphthoic acid derivatives.
Molecular Identifiers
The compound is registered with multiple chemical identifiers that facilitate its recognition across different databases and research platforms. These identifiers are essential for unambiguous referencing in scientific literature and chemical databases.
Table 1: Chemical Identifiers of 4-Ethyl-1-naphthoic acid
Nomenclature and Synonyms
The compound is known by several names in scientific literature and chemical databases, with 4-ethylnaphthalene-1-carboxylic acid being its systematic IUPAC name . The various synonyms facilitate cross-referencing across different chemical databases and research publications.
Table 2: Synonyms of 4-Ethyl-1-naphthoic acid
Synonym |
---|
4-Ethyl-1-naphthoic acid |
4-ethylnaphthalene-1-carboxylic acid |
1-Naphthalenecarboxylic acid, 4-ethyl- |
NSC 408421 |
4-Ethyl-1-naphthalenecarboxylic acid |
Physical and Chemical Properties
Basic Physical Properties
4-Ethyl-1-naphthoic acid has a molecular weight of 200.23 g/mol as computed by PubChem 2.2 . While the search results don't provide specific details on melting point, boiling point, or solubility, carboxylic acids with similar structures typically exhibit limited water solubility but are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. The compound likely exists as a crystalline solid at room temperature, consistent with other naphthoic acid derivatives.
Mass Spectrometry Data
The search results provide predicted collision cross section (CCS) data for various adducts of 4-Ethyl-1-naphthoic acid, which is valuable for mass spectrometry analysis and identification.
Table 3: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 201.09100 | 142.2 |
[M+Na]+ | 223.07294 | 156.4 |
[M+NH4]+ | 218.11754 | 151.3 |
[M+K]+ | 239.04688 | 149.3 |
[M-H]- | 199.07644 | 144.9 |
[M+Na-2H]- | 221.05839 | 149.2 |
[M]+ | 200.08317 | 145.0 |
[M]- | 200.08427 | 145.0 |
This collision cross section data is particularly useful for analytical techniques like ion mobility spectrometry coupled with mass spectrometry (IMS-MS), facilitating the identification and characterization of the compound in complex mixtures .
Chemical Reactivity and Behavior
Functional Group Reactivity
The chemical reactivity of 4-Ethyl-1-naphthoic acid is largely determined by its carboxylic acid functional group and aromatic naphthalene ring system. The carboxylic acid group can participate in typical reactions such as esterification, amidation, reduction, and salt formation. The naphthalene core provides opportunities for electrophilic aromatic substitution reactions, though these would be influenced by the existing substituents.
Acid-Base Properties
As a carboxylic acid, 4-Ethyl-1-naphthoic acid would exhibit acidic properties, capable of donating a proton to form the corresponding carboxylate anion. The presence of the naphthalene ring system and ethyl substituent would likely influence the acidity of the compound compared to simpler carboxylic acids. The compound would be expected to react with bases to form salts, which might exhibit different solubility properties than the parent acid.
Synthesis and Production Methods
Laboratory Preparation Considerations
Laboratory preparation of 4-Ethyl-1-naphthoic acid would require careful consideration of reaction conditions, including temperature, solvent selection, and catalyst choice. For carboxylation reactions, typical conditions might involve organolithium intermediates or Grignard reagents followed by reaction with carbon dioxide. For oxidation approaches, selection of the appropriate oxidizing agent and conditions would be critical to achieve selective oxidation of a methyl or other precursor group to the carboxylic acid.
Analytical Detection and Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable techniques for the analysis of 4-Ethyl-1-naphthoic acid. For GC analysis, derivatization to form a more volatile ester might be necessary due to the polar carboxylic acid group. HPLC analysis could employ reverse-phase conditions, potentially using a C18 column with a mixture of water and organic solvent as the mobile phase.
Spectroscopic Identification
Identification and characterization of 4-Ethyl-1-naphthoic acid would typically involve a combination of spectroscopic techniques:
-
Infrared (IR) spectroscopy to identify the carboxylic acid functional group
-
Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) to confirm the structural arrangement
-
Mass spectrometry to determine the molecular weight and fragmentation pattern
-
UV-Visible spectroscopy to observe the characteristic absorption of the naphthalene chromophore
Applications and Research Relevance
Research Context
The compound's presence in the National Cancer Institute's database (NSC 408421) suggests potential interest in its biological or medicinal properties. Naphthalene-derived carboxylic acids have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume